molecular formula C7H17N3 B12983254 1-Methyl-4-(1-methylhydrazinyl)piperidine

1-Methyl-4-(1-methylhydrazinyl)piperidine

Cat. No.: B12983254
M. Wt: 143.23 g/mol
InChI Key: SUVQZQJUQXMYFU-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methylhydrazinyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a methylhydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-methylhydrazinyl)piperidine typically involves the reaction of 1-methylpiperidine with methylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-methylhydrazinyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methyl-4-(1-methylhydrazinyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methylhydrazinyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with similar structural features but different functional groups.

    1-Methyl-4-(4-piperidinyl)piperazine: A compound with a similar piperidine core but different substituents.

Uniqueness

1-Methyl-4-(1-methylhydrazinyl)piperidine is unique due to the presence of the methylhydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1-methyl-1-(1-methylpiperidin-4-yl)hydrazine

InChI

InChI=1S/C7H17N3/c1-9-5-3-7(4-6-9)10(2)8/h7H,3-6,8H2,1-2H3

InChI Key

SUVQZQJUQXMYFU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)N

Origin of Product

United States

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